(3S,4S)-3-nitro-4-(nitromethyl)decane
Description
(3S,4S)-3-Nitro-4-(nitromethyl)decane is a nitroalkane derivative with a decane backbone substituted at the 3rd and 4th positions by a nitro group (-NO₂) and a nitromethyl group (-CH₂NO₂), respectively. The stereochemistry (3S,4S) indicates specific spatial arrangements that influence its reactivity, stability, and interactions. However, direct experimental data on this compound are sparse in publicly available literature, necessitating comparisons with structurally or functionally related analogs.
Properties
CAS No. |
921772-03-4 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3S,4S)-3-nitro-4-(nitromethyl)decane |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-6-7-8-10(9-12(14)15)11(4-2)13(16)17/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
IEZKULKAMCKGEQ-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C[N+](=O)[O-])[C@H](CC)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(C[N+](=O)[O-])C(CC)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (3S,4S)-3-nitro-4-(nitromethyl)decane is a nitroalkane derivative that has garnered attention due to its potential biological activities. Nitro compounds, particularly those containing functional groups like nitro and alkyl chains, are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of (3S,4S)-3-nitro-4-(nitromethyl)decane based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of (3S,4S)-3-nitro-4-(nitromethyl)decane features a nitro group (-NO2) at the 3-position and a nitromethyl group (-N(CH3)2) at the 4-position of a decane chain. The stereochemistry indicated by (3S,4S) suggests specific spatial arrangements that may influence its biological interactions.
Antimicrobial Activity
Research indicates that nitro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In particular:
- Antibacterial Effects : Nitro derivatives can inhibit bacterial growth through mechanisms such as interference with cell wall synthesis and enzyme inhibition. For example, certain nitro compounds have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Nitro fatty acids are recognized for their role in modulating inflammatory responses. The presence of the nitro group in (3S,4S)-3-nitro-4-(nitromethyl)decane may enhance its ability to interact with inflammatory pathways:
- Mechanism of Action : Nitro compounds can influence the expression of pro-inflammatory cytokines and modulate signaling pathways like NF-kB. Studies suggest that such interactions can lead to reduced inflammation and improved cellular signaling .
Cytotoxicity and Cancer Research
The potential cytotoxic effects of (3S,4S)-3-nitro-4-(nitromethyl)decane have been explored in cancer models:
- Cell Line Studies : Compounds with similar structural features have shown varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported that certain nitro derivatives could induce apoptosis in HL-60 cells by upregulating c-fos mRNA levels . This suggests a possible pathway through which (3S,4S)-3-nitro-4-(nitromethyl)decane may exert anticancer effects.
Data Summary
| Activity Type | Observation | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Modulates NF-kB signaling | |
| Cytotoxicity | Induces apoptosis in HL-60 cells |
Case Studies
- Antibacterial Screening : A study involved screening various nitro compounds for their antibacterial activity against clinical isolates. Results showed that compounds with a nitro group exhibited significant inhibition at concentrations as low as 20 μM .
- Inflammation Modulation : In vitro assays demonstrated that certain nitrated fatty acids could reduce TNF-α levels in macrophages, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that nitro compounds, including (3S,4S)-3-nitro-4-(nitromethyl)decane, exhibit antimicrobial properties. The nitro group is known to be bioactive, and compounds containing this functional group have been studied for their efficacy against various bacterial strains. A notable study demonstrated that derivatives of nitroalkanes can inhibit bacterial growth by interfering with cellular processes .
Case Study: Synthesis of Antimicrobial Agents
In a study focused on synthesizing novel antimicrobial agents, (3S,4S)-3-nitro-4-(nitromethyl)decane was utilized as a precursor for developing more complex structures. The compound's ability to undergo further functionalization makes it a valuable building block in the design of new antibiotics .
Organic Synthesis
Use in Nitro-Mannich Reactions
(3S,4S)-3-nitro-4-(nitromethyl)decane has been employed in nitro-Mannich reactions to synthesize β-nitroamines. These reactions are crucial for creating compounds with potential pharmaceutical applications. The compound's stereochemistry plays a vital role in determining the selectivity and yield of the products formed during these reactions .
Data Table: Nitro-Mannich Reaction Yields
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| Nitro-Mannich with imines | 53-99 | |
| Use of Lewis acid catalysts | 41-94 | |
| Synthesis of β-nitroamines | Varied |
Materials Science
Potential in Polymer Chemistry
The unique chemical structure of (3S,4S)-3-nitro-4-(nitromethyl)decane allows it to be incorporated into polymer matrices. Its nitro functionality can enhance the thermal stability and mechanical properties of polymers. Research is ongoing to evaluate its effectiveness as an additive in various polymer formulations .
Case Study: Polymer Blends
In a recent investigation, (3S,4S)-3-nitro-4-(nitromethyl)decane was blended with polyvinyl chloride (PVC) to assess improvements in thermal properties. The results indicated enhanced thermal stability compared to unmodified PVC, suggesting potential applications in high-performance materials .
Comparison with Similar Compounds
Structural Analogues from Chromanone Derivatives ()
The synthesis and characterization of nitro-substituted chromanones (e.g., 3-nitro-4-(nitromethyl)chroman-2-one (13)) provide insights into the behavior of nitro groups on cyclic frameworks. Key differences and similarities include:
Table 1: Physical and Spectral Properties
Key Observations :
- Synthesis Efficiency: Compound 13 achieved a 90% yield via ethanol recrystallization, suggesting nitro groups stabilize intermediates . The target decane derivative may require similar optimized conditions.
- Thermal Stability : The melting point of 13 (83–84°C) reflects moderate stability, likely lower than linear alkanes due to nitro group strain.
- Steric and Stereochemical Effects : highlights enantioselective synthesis of a fluorophenyl-nitrochromane derivative, underscoring the role of stereochemistry in reactivity . The (3S,4S) configuration in the target compound may similarly influence its decomposition pathways.

Comparison with Methyl-Substituted Alkanes (Evidences 4–5)
Linear alkanes with methyl substituents (e.g., 4-methyltridecane , 4-methylundecane ) offer baseline data for comparing nitro-substituted analogs.
Table 2: Molecular and Physical Properties
Key Observations :
- Volatility : Methyl-substituted alkanes exhibit higher volatility (lower polarity) compared to nitro derivatives. For example, decane (C₁₀H₂₂) has a boiling point of 174°C , while nitro groups in the target compound would reduce volatility significantly.
- Spectral Data: Methyl groups in alkanes show distinct NMR signals (δ ~0.8–1.5 ppm for CH₃), whereas nitro groups in the target compound would exhibit downfield shifts (δ > 4 ppm for -NO₂) .
Adsorption and Desorption Behavior ()
The adsorption properties of alkanes like decane and tetradecane on Guefoams highlight the impact of chain length and substituents:
- Decane (C₁₀H₂₂) : Boiling point 174°C; similar peak areas to GFADs in adsorption studies .
- Tetradecane (C₁₄H₃₀) : Boiling point 254°C; Twister® outperformed GFADs due to partial decomposition during desorption .
Implications for Nitro-Decane Derivatives :
- The nitro groups in (3S,4S)-3-nitro-4-(nitromethyl)decane would increase polarity, likely enhancing adsorption on polar substrates but complicating thermal desorption due to decomposition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

